molecular formula C6HBrF4 B089577 1-Bromo-2,3,4,5-tetrafluorobenzene CAS No. 1074-91-5

1-Bromo-2,3,4,5-tetrafluorobenzene

Cat. No. B089577
M. Wt: 228.97 g/mol
InChI Key: BUYSIDPAOVWMQX-UHFFFAOYSA-N
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Patent
US06492569B1

Procedure details

A residue of 3.9 g consisting of bromine and dibromotetrafluorobenzene remains in the boiler in a ratio of about 1:1. The calculated yield to bromotetrafluorobenzene with respect to the distillate is 33.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrBr.[Br:3][C:4]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[C:5]=1Br>>[Br:3][C:4]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1F)F)F)F)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=C(C1)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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